Azane;oxygen(2-);ruthenium;hexachloride
Description
Azane, also known as ammonia, is a compound consisting only of hydrogen and nitrogen atoms . The term “Azane” is used to define a series of linked nitrogen atoms, also known as the nitrogen skeleton or nitrogen backbone . The ruthenium on the catalyst is applied from a solution containing a ruthenium halide compound . The catalyst is used in organic reactions .
Synthesis Analysis
Ruthenium (II)-arene complexes have been synthesized and characterized via various spectral techniques . The ligands bound to the ruthenium ion in a bidentate manner through their azomethine nitrogen (neutral coordination) and anionic nitrogen (formed after enolisation) .Molecular Structure Analysis
Azanes are acyclic, saturated hydronitrogens, which means that they consist only of hydrogen and nitrogen atoms and all bonds are single bonds . Each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom (H-N bonds) . The number of nitrogen atoms is used to define the size of the azane .Chemical Reactions Analysis
Ruthenium oxychloride supported by manganese oxide has been reported as a stable electrocatalyst for acidic oxygen evolution reaction (OER) . The catalyst is stable for continuous operation over 280 h with an overpotential of 228 mV at 10 mA cm −2 and over 200 h at 100 mA cm −2 .Physical And Chemical Properties Analysis
Azanes are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion (functional groups) of the molecule .Future Directions
Ruthenium-based electrocatalysts have shown promise for the oxygen evolution reaction (OER), but their stability hardly meets the requirement of practical application . Therefore, a cost-effective strategy to stabilize the highly active but unstable Ru species is desirable . This could potentially lead to the synthesis of robust OER electrocatalysts with superior activity .
properties
IUPAC Name |
azane;oxygen(2-);ruthenium;hexachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAVWBLPHFPGM-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru].[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H42N14O2Ru3-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;oxygen(2-);ruthenium;hexachloride | |
CAS RN |
25125-46-6 | |
Record name | Tetradecaammine dioxotriruthenium hexachloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025125466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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